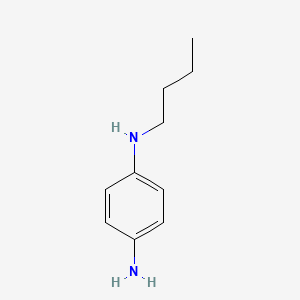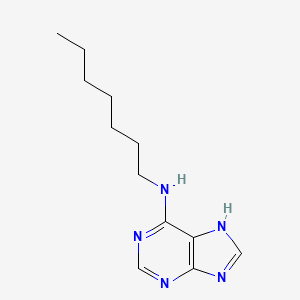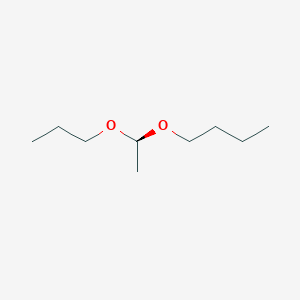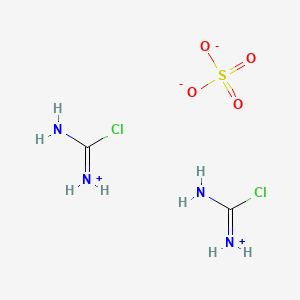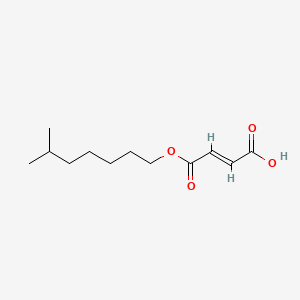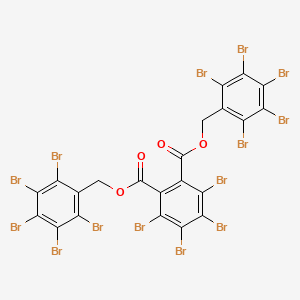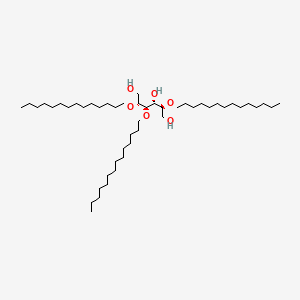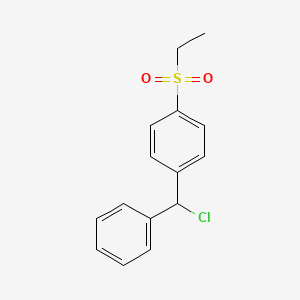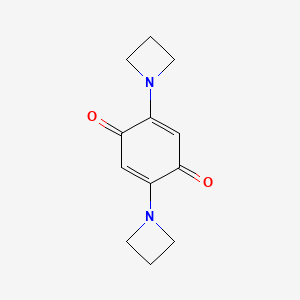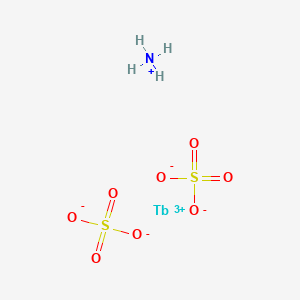
Ammonium terbium(3+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium terbium(3+) disulphate is a chemical compound with the formula (NH₄)₃Tb(SO₄)₃. It is a rare earth metal salt that contains terbium in the +3 oxidation state. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium terbium(3+) disulphate can be synthesized through a reaction between terbium(III) oxide and ammonium sulfate in an acidic medium. The reaction typically involves dissolving terbium(III) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium terbium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terbium(IV) compounds.
Reduction: It can be reduced to terbium(III) oxide.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various anions like chloride or nitrate in the presence of suitable solvents.
Major Products:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride or terbium nitrate.
Applications De Recherche Scientifique
Ammonium terbium(3+) disulphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium compounds.
Biology: Employed in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mécanisme D'action
The mechanism by which ammonium terbium(3+) disulphate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, the terbium ions emit green fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to energy transfer and emission of light.
Comparaison Avec Des Composés Similaires
- Terbium(III) chloride (TbCl₃)
- Terbium(III) nitrate (Tb(NO₃)₃)
- Terbium(III) acetate (Tb(CH₃COO)₃)
Comparison: Ammonium terbium(3+) disulphate is unique due to its specific sulfate anions, which influence its solubility and reactivity. Compared to terbium(III) chloride and terbium(III) nitrate, it has different solubility properties and may participate in distinct chemical reactions. Its luminescent properties are comparable to other terbium compounds, but the presence of ammonium ions can affect its behavior in various applications.
Propriétés
Numéro CAS |
66907-04-8 |
|---|---|
Formule moléculaire |
H4NO8S2Tb |
Poids moléculaire |
369.09 g/mol |
Nom IUPAC |
azanium;terbium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Tb/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
Clé InChI |
DJQAPIGRBVZLFL-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


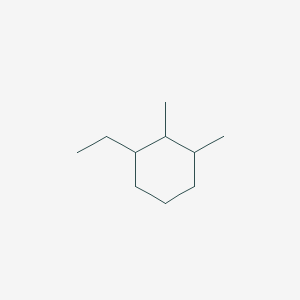

![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
